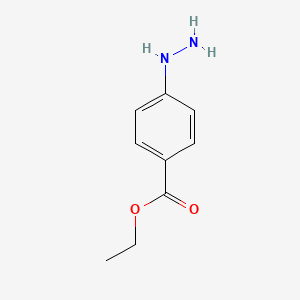

Ethyl 4-hydrazinylbenzoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-hydrazinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYDHGMTXHCSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355170 | |

| Record name | ethyl 4-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14685-90-6 | |

| Record name | ethyl 4-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14685-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Ethyl 4-hydrazinylbenzoate possesses a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . hit2lead.com The hydrochloride salt (E-4HB) has the molecular formula C₉H₁₃ClN₂O₂. researchgate.net The presence of the hydrazinyl group and the ethyl ester functionality imparts specific chemical reactivity to the molecule, making it a versatile precursor in organic synthesis.

Advanced Spectroscopic and Crystallographic Investigations

Crystal Structure of Ethyl 4-hydrazinobenzoate Hydrochloride

The crystal structure of E-4HB has been determined through single-crystal X-ray diffraction. researchgate.netresearchgate.net The compound crystallizes in the triclinic space group P-1, with two formula units in the asymmetric unit (Z' = 2). researchgate.netresearchgate.net The unit cell parameters have been reported as follows:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| Triclinic | P-1 | 5.9566 (4) | 7.4498 (6) | 23.5349 (17) | 84.323 (3) | 84.521 (3) | 80.257 (3) | 1020.95 (13) |

| Data from Restrepo, J. et al. (2019). researchgate.netresearchgate.net |

Hydrogen Bonding Network

The crystal structure of E-4HB is characterized by an extensive network of hydrogen bonds, which play a crucial role in the stability of the crystal lattice. The component ions are linked by both N-H...N and N-H...Cl hydrogen bonds, forming intricate sheets. researchgate.netresearchgate.net

In the crystal structure of E-4HB, there are two distinct N-H...N hydrogen bonds that contribute to the formation of the supramolecular assembly. researchgate.netresearchgate.net These interactions link the cationic components of the structure.

A significant feature of the E-4HB crystal structure is the presence of eight N-H...Cl hydrogen bonds. researchgate.netresearchgate.net These interactions involve the nitrogen atoms of the hydrazinyl group acting as hydrogen bond donors and the chloride ions as acceptors. Each chloride ion is reported to accept hydrogen bonds from four different cations, leading to the formation of complex sheets within the crystal. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energetic Profiles

The structural landscape of Ethyl 4-hydrazinylbenzoate is complex, featuring multiple positional isomers, such as ethyl 2-hydrazinylbenzoate and ethyl 3-hydrazinylbenzoate, each with distinct chemical and physical properties. The para-position of the hydrazinyl group in this compound allows for extended conjugation, influencing its electronic environment. The molecule's structural flexibility is further complicated by potential tautomeric forms and various rotational conformations of the ethyl ester chain.

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to analyze these structural features. For instance, studies on the hydrochloride salt of this compound (E-4HB) involved geometrical optimizations at the DFT/6–31++G(d,p) level to understand its stable conformations and supramolecular networks. researchgate.net Such analyses are crucial for understanding how the molecule's different shapes and their corresponding energy levels affect its interactions and reactivity.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound or its derivatives, binds to a macromolecular target, typically a protein. sarpublication.com These simulations are vital for understanding potential biological activity and for drug design.

Molecular docking studies have been performed to investigate the interaction of this compound derivatives with significant biological macromolecules like Human Serum Albumin (HSA). researchgate.netresearchgate.net For example, a derivative, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB), was synthesized from this compound and its binding to HSA was explored. researchgate.net

The simulations reveal the specific types of interactions that stabilize the ligand-protein complex. These interactions are often a combination of:

Hydrogen Bonds: Crucial for the specificity of binding.

Hydrophobic Interactions: Involving non-polar residues of the protein and the ligand.

Van der Waals Forces: Non-specific attractive or repulsive forces. nih.gov

π-stacking Interactions: Occurring between aromatic rings of the ligand and protein residues. nih.gov

In the case of EFHB's interaction with HSA, fluorescence spectroscopy combined with molecular docking showed that the compound binds to the protein, causing a quenching of the protein's intrinsic fluorescence. researchgate.net The mechanism often involves the ligand fitting into a specific binding pocket or active site on the protein, leading to conformational changes in the protein structure. researchgate.netrsc.org

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and to identify the most likely binding site on the protein. sarpublication.comnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. narraj.org

For the derivative EFHB, docking studies identified the preferred binding site within HSA and calculated the binding affinity, providing a quantitative measure of the interaction strength. researchgate.net Such studies select the best poses based on the lowest binding energy from multiple conformational runs. nih.govpeerj.com

Table 1: Example of Molecular Docking Data for a Ligand-Protein Complex

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Note: The specific binding affinity value and residues for EFHB with HSA are illustrative and based on typical findings from such studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models use molecular descriptors—numerical values that characterize the molecule's structural, electronic, or hydrophobic properties—to make predictions. researchid.co

While specific QSAR/QSPR studies focusing exclusively on this compound are not prominently detailed in the provided context, derivatives have been included in broader research campaigns that utilize these techniques. For instance, hydrazinylbenzoate moieties have been incorporated into larger molecules whose activities were evaluated using QSAR models. tdx.cat These studies are fundamental in rational drug design, helping to predict the activity of new, unsynthesized compounds and to optimize lead molecules by modifying their structure. researchgate.netnih.gov

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand the nature of weak interactions within and between molecules. jussieu.fr This analysis is based on the electron density and its derivatives. jussieu.fr

For this compound hydrochloride (E-4HB), NCI analysis has been crucial in confirming and detailing the intermolecular forces that stabilize its crystal structure. researchgate.net The study revealed a complex network of non-covalent forces, including:

Conventional Hydrogen Bonds: Strong N-H···Cl and N-H···N interactions linking the ions. researchgate.net

Non-Conventional Hydrogen Bonds: Weaker C-H···O interactions. researchgate.net

NCI plots generate 3D isosurfaces that highlight regions of different interaction types:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces: Represent weak, delocalized van der Waals interactions.

Red surfaces: Signify repulsive steric clashes.

This analysis provided a detailed picture of how E-4HB molecules arrange themselves in the solid state, governed by a hierarchy of these non-covalent forces. researchgate.netnih.gov

Theoretical Calculations for Spectroscopic Data Interpretation

Computational methods are frequently used to predict and interpret spectroscopic data. Theoretical calculations can provide vibrational frequencies (for IR and Raman spectra) and chemical shifts (for NMR spectra) that can be compared with experimental results to confirm the molecular structure.

In the study of this compound hydrochloride, theoretical calculations were performed at the DFT level to complement the experimental characterization by FT-IR, 1H NMR, 13C NMR, and X-ray diffraction. researchgate.netresearchgate.net Geometrical optimizations and subsequent frequency calculations can help assign specific vibrational modes observed in the FT-IR spectrum. researchgate.net This synergy between theoretical calculations and experimental spectroscopy provides a robust and comprehensive characterization of the compound's structure. researchgate.net

Biological and Pharmacological Research Applications

Antimicrobial Activity

The hydrazide-hydrazone moiety, which can be derived from Ethyl 4-hydrazinylbenzoate, is present in many compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial properties. researchgate.net The development of new antimicrobial agents is crucial to address the challenge of increasing resistance to existing drugs. bohrium.comnih.gov

Derivatives of this compound, specifically ethyl paraben hydrazide-hydrazone compounds, have demonstrated notable antibacterial activity. researchgate.net Studies have evaluated these synthesized molecules against various bacterial strains, revealing a range of efficacy. researchgate.net For instance, certain hydrazide-hydrazone derivatives showed good antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 64–512 μg/mL. researchgate.net

One study found that a specific derivative exhibited the best performance against a Staphylococcus aureus strain (ATCC 29213) with a MIC value of 2 μg/mL. researchgate.netbohrium.com Other derivatives were most effective against S. aureus and Escherichia coli with MIC values of 64 μg/mL. researchgate.net Further research into tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives, which share a hydrazone functional group, also showed high activity against E. coli, M. luteus, and B. cereus. nih.gov The antibacterial potential of these compounds highlights the importance of the hydrazone scaffold in developing new antibacterial agents. researchgate.net

| Bacterial Strain | Derivative Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (ATCC 29213) | Ethylparaben hydrazide-hydrazone (compound 3g) | 2 | researchgate.netbohrium.com |

| Staphylococcus aureus | (S,E)-2-hydroxy-N-(2-hydroxy-5-nitrobenzylidene)propanehydrazide | 64 | researchgate.net |

| Escherichia coli | (S,E)-2-hydroxy-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanehydrazide | 64 | researchgate.net |

| Various Strains | Ethylparaben hydrazide-hydrazone derivatives | 2-256 | researchgate.netbohrium.com |

The antifungal potential of compounds derived from this compound has also been a subject of investigation. Ethyl 4-hydroxybenzoate (B8730719) (Ethylparaben), a related compound, is known for its ability to inhibit the growth of fungi and yeasts. nbinno.com Hydrazide-hydrazone derivatives have been tested against several fungal species, including Aspergillus niger, Candida albicans, and Trichophyton rubrum. researchgate.net One derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, demonstrated favorable antifungal activity against A. niger with a MIC of 47.5 µg/mL. researchgate.net This indicates that the core structure is a promising starting point for the development of new antifungal agents. researchgate.netbohrium.com

Research has also explored the efficacy of hydrazone derivatives against mycobacteria, the causative agents of tuberculosis. researchgate.net A series of methylene/ethylene 4-fluorophenylhydrazide derivatives were synthesized and evaluated for their antimycobacterial activity against a strain of Mycobacterium tuberculosis H37Rv. researchgate.net Similarly, a synthesized pyrrole-2-carboxylate derivative showed good antituberculosis activity, with a Minimum Inhibitory Concentration (MIC) comparable to that of the standard drug ethambutol. researchgate.net These findings suggest that the hydrazone structure, derivable from this compound, is a valuable pharmacophore for creating novel antituberculosis drugs. researchgate.netresearchgate.net

Anticancer / Antitumor Properties

The 4-hydrazinobenzoic acid moiety serves as a cornerstone for the development of novel anticancer agents. nih.govresearchgate.net Derivatives have shown potent inhibitory effects against various cancer cells, often acting through specific molecular pathways like kinase inhibition. nih.govnih.gov

Derivatives based on the 4-hydrazinobenzoic acid and hydrazinyl thiazole (B1198619) structures have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. nih.govnih.gov

Thirteen derivatives of 4-hydrazinobenzoic acid showed potent inhibitory effects on HCT-116 and MCF-7 (human breast cancer) cells, with IC50 values ranging from 21.3 ± 4.1 to 28.3 ± 5.1 µM. nih.govresearchgate.net Certain active compounds induced apoptosis in MCF-7 cells. nih.govresearchgate.net

In another study, novel hydrazinyl thiazole derivatives were evaluated for their antiproliferative activity. nih.gov One compound, A37, showed excellent activity against A549 (human lung cancer), HeLa (human cervical cancer), HepG2 (human liver cancer), and MCF-7 cells. nih.gov Similarly, other research has confirmed the inhibitory effects of various novel compounds against these cell lines, with some showing IC50 values comparable to or better than reference drugs like Doxorubicin and Sorafenib. nih.gov

| Cell Line | Compound Type | Reported IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 4-Hydrazinobenzoic acid derivatives | 21.3 ± 4.1 | nih.govresearchgate.net |

| HCT-116 (Colon) | 4-Hydrazinobenzoic acid derivatives | 28.3 ± 5.1 | researchgate.net |

| A549 (Lung) | Phthalazine derivative (20e) | 7.21 | nih.gov |

| MCF-7 (Breast) | Phthalazine derivative (20e) | 3.96 | nih.gov |

| HepG2 (Liver) | Phthalazine derivative (4f) | 3.97 | nih.gov |

| A549, HeLa, HepG2, MCF-7 | Hydrazinyl thiazole derivative (A37) | Excellent Activity (Specific IC50 not detailed) | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy because its overactivity can lead to uncontrolled cell division. nih.govdrugs.com Inhibitors of EGFR's tyrosine kinase (TK) activity are effective antitumor agents. nih.govnih.gov Research has shown that compounds structurally related to this compound, such as quinazoline (B50416) derivatives, can act as potent EGFR-TK inhibitors. nih.govnih.gov

For example, a series of 4-anilinoquinazolines were identified as potent inhibitors of EGFR-TK, with some compounds having IC50 values around 20 nM. nih.gov Further studies on benzodiazine derivatives confirmed their anticancer properties are mediated through the inhibition of receptor tyrosine kinases, including EGFR. nih.gov One study found that a specific benzo[g]quinazoline (B13665071) derivative displayed promising EGFR-TK inhibitory activity with an IC50 of 0.065 µM, comparable to the standard drug erlotinib. researchgate.net This mechanism of action, blocking the signaling pathways that drive tumor growth, underscores the therapeutic potential of these compounds in oncology. nih.govnih.gov

Caspase Inhibition and 5.2.4. Anti-apoptotic Effects

Contrary to inducing caspase inhibition or anti-apoptotic effects, research on derivatives of this compound indicates an opposite, pro-apoptotic role. Studies on a related compound, Ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex, have demonstrated that it can induce apoptosis in cancer cells. This process is mediated by the activation of key initiator and executioner caspases, including Caspase-3, -8, and -9 nih.gov. The activation of these enzymes is a critical step in the apoptotic pathway, leading to controlled cell death. Therefore, the current body of research points towards the potential of these derivatives as apoptosis-inducing agents rather than inhibitors nih.gov.

Interactions with Biomolecules

The interaction of this compound derivatives with essential biomolecules is a critical area of study to understand their pharmacokinetic and pharmacodynamic profiles. A significant focus has been placed on their binding to Human Serum Albumin (HSA), the most abundant protein in blood plasma.

Fluorescence spectroscopy is a primary technique used to investigate the binding of ligands to HSA. HSA possesses intrinsic fluorescence, primarily due to its tryptophan residues. When a ligand binds to the protein, it can quench this fluorescence. The mechanism of quenching provides information about the binding process nih.gov.

For the derivative EFHB, studies have shown that it effectively quenches the intrinsic fluorescence of HSA. Analysis of the quenching data at different temperatures revealed that the Stern-Volmer quenching constant (Ksv) decreases as the temperature increases. This inverse relationship is characteristic of a static quenching mechanism , which arises from the formation of a non-fluorescent ground-state complex between the ligand (quencher) and the protein (fluorophore) researchgate.netmdpi.com. The binding constant (Kb) for the EFHB-HSA complex was calculated to be in the order of 10⁴ M⁻¹, indicating a strong binding interaction researchgate.net.

Table 1: HSA Binding Parameters for (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate

| Parameter | Value | Mechanism Indicated |

|---|---|---|

| Binding Constant (Kb) | ~10⁴ M⁻¹ | Strong drug-protein interaction |

| Quenching Mechanism | Static | Formation of a ground-state complex |

Thermodynamic analysis is employed to determine the primary forces driving the binding interaction between a ligand and a protein. By calculating the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), the nature of the interaction can be elucidated nih.gov.

In the binding of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate to HSA, the thermodynamic parameters were determined at different temperatures researchgate.net. A negative value for ΔG indicates that the binding process is spontaneous. The negative values obtained for both ΔH and ΔS suggest that the interaction is enthalpy-driven. This thermodynamic signature points to the involvement of hydrogen bonds and van der Waals forces as the main stabilizing interactions in the formation of the ligand-protein complex researchgate.netpensoft.net.

Table 2: Thermodynamic Parameters for the Interaction of an this compound Derivative with HSA

| Thermodynamic Parameter | Sign | Implication for Binding Forces |

|---|---|---|

| Gibbs Free Energy (ΔG) | Negative | Spontaneous binding process |

| Enthalpy (ΔH) | Negative | Enthalpy-driven, exothermic interaction |

| Entropy (ΔS) | Negative | Indicates hydrogen bonding and van der Waals forces are dominant |

The binding of a ligand to HSA can often induce conformational changes in the protein's secondary and tertiary structure nih.govnih.gov. These structural alterations can affect HSA's ability to bind other ligands. Spectroscopic techniques, combined with molecular docking simulations, are used to explore these changes researchgate.netrsc.org. Studies on the derivative EFHB have shown that its binding causes significant fluorescence quenching and splitting of HSA's emission spectra, which is indicative of changes in the microenvironment around the protein's fluorophores and thus, a conformational change researchgate.net. Molecular docking simulations further supported these findings, suggesting that the compound binds at the entrance of site I of HSA, stabilized by hydrophobic and hydrogen bonding forces, thereby inducing a local conformational adjustment researchgate.net.

DNA Interactions

Hydrazone derivatives of this compound have been investigated for their potential to interact with DNA, a key area of interest in the development of new therapeutic agents. Research in this field has utilized various spectroscopic and molecular docking techniques to elucidate the nature and strength of these interactions.

One area of focus has been on Schiff bases derived from this compound. For instance, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, a direct derivative, has been synthesized to study its interactions with biomolecules such as DNA. researchgate.net The core structure, ethyl 4-hydrazinobenzoate hydrochloride (E-4HB), serves as a crucial intermediate in synthesizing these hydrazones for DNA interaction studies. researchgate.net

While direct studies on this compound derivatives are emerging, the broader class of hydrazone Schiff bases has shown significant DNA interaction capabilities. Molecular docking studies of other hydrazone Schiff bases have revealed good binding affinity with DNA gyrase, a type II topoisomerase that plays a crucial role in controlling DNA topology. nih.gov This interaction is often characterized by a significant binding energy and interactions with specific amino acid residues within the protein, such as ASP81 and ARG84. nih.gov

Furthermore, metal complexes of hydrazone Schiff bases have been shown to bind to DNA, primarily through an intercalation mechanism. researchgate.netresearchgate.net Spectroscopic techniques and viscosity measurements of organotin(IV) complexes with hydrazone ligands interacting with calf thymus DNA (CT-DNA) support this mode of binding. researchgate.net This body of research underscores the potential of hydrazone structures, including those derived from this compound, to be developed as DNA-targeting agents.

Other Reported Biological Activities of Related Hydrazone Derivatives

The core hydrazone structure is a versatile pharmacophore, and its derivatives have been the subject of extensive research, revealing a wide spectrum of biological activities. scispace.comnih.govnih.gov These activities are often influenced by the specific structural modifications and substituents on the hydrazone framework. nih.gov

Analgesic and Anti-inflammatory Activities

Hydrazone derivatives are widely recognized for their potential as analgesic and anti-inflammatory agents. scispace.comnih.govnih.gov Numerous studies have synthesized and evaluated various series of hydrazone compounds, demonstrating significant activity in preclinical models. nih.gov

The anti-inflammatory action of some hydrazones is attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov The hydrazone moiety itself is considered a key pharmacophore for COX inhibition. nih.gov The nature of the substituents on the aromatic rings of the hydrazone structure plays a critical role in modulating this activity. For example, derivatives with 4-tolyl or 4-fluorophenyl groups have been found to be more effective than those with 4-bromophenyl or 4-N,N-dimethylaminophenyl substituents. nih.gov

| Derivative Class | Key Findings | Reference(s) |

| Phthalic anhydride (B1165640) based benzylidene-hydrazides | Derivatives 27d, 27e, and 27h showed potent anti-inflammatory activity with inhibition percentages of 58.6%, 61.4%, and 64.0% respectively in carrageenan-induced rat paw edema. | nih.gov |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-benzal-hydrazones | Compounds 2a, 2b, and 2c were identified as the most potent anti-inflammatory agents in the series. | nih.gov |

| Amidine and hydrazone derivatives | Compound 4a demonstrated good anti-inflammatory activity in the carrageenan-induced rat paw edema assay. | nih.gov |

| N-phenylpyrazolyl-N-glycinyl-hydrazones | Exhibited strong anti-inflammatory activity when compared to standard drugs. | nih.gov |

| Furoxanyl-N-acylhydrazones | Showed potent analgesic and anti-inflammatory activities, often surpassing standard drugs like indomethacin. | nih.gov |

Antidepressant Activity

The structural features of hydrazones have also led to their investigation as potential antidepressant agents. scispace.comnih.govresearchgate.net Several classes of hydrazide derivatives, which are structurally related to hydrazones, are known to exert their antidepressant effects by inhibiting the enzyme monoamine oxidase (MAO). researchgate.net This inhibition leads to an increase in the concentration of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain.

Research has been conducted on various arylidenehydrazides to evaluate their antidepressant activity. researchgate.net For example, certain N-acylhydrazone derivatives have been synthesized and shown to possess selective MAO-B inhibitory activity, which is a target for the treatment of depression. nih.gov

Anticonvulsant Activity

Hydrazone derivatives represent a significant class of compounds with demonstrated anticonvulsant properties. nih.govnih.gov A wide array of these compounds has been synthesized and evaluated in various animal models of epilepsy. nih.gov

The anticonvulsant activity is often associated with the -CO-NH-N=CH- pharmacophore. Structural modifications, such as the introduction of a 4-fluoro substituent in the benzoyl moiety of some hydrazone series, have been shown to enhance antiepileptic activity. nih.gov Some GABA-hydrazones have also been designed and synthesized, showing efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.gov

Antimalarial Activity

The search for new antimalarial drugs has led to the investigation of hydrazone derivatives, which have shown promising activity against Plasmodium parasites. nih.govnih.govmalariaworld.orgmalariaworld.org Some of these compounds exhibit broad-spectrum activity, inhibiting multiple stages of the parasite's life cycle. malariaworld.orgmalariaworld.org

One of the proposed mechanisms for the antimalarial action of certain hydrazones is their ability to chelate iron. nih.gov Iron is essential for parasite growth, and its sequestration can be detrimental to the parasite. Additionally, some hydrazones can interact with free heme, a toxic byproduct of hemoglobin digestion by the parasite, and inhibit its polymerization into hemozoin, a non-toxic crystalline pigment. nih.govnih.gov This dual-action mechanism makes them attractive candidates for further development. nih.gov For example, benzothiazole (B30560) hydrazones have been identified as a new class of compounds with therapeutic potential against malaria. nih.gov

| Compound/Derivative Class | Reported Antimalarial Activity/Mechanism | Reference(s) |

| Benzothiazole Hydrazones (e.g., compound 5f) | Act as iron chelators, interact with free heme, inhibit hemozoin formation, and show activity against drug-resistant P. falciparum and in P. yoelii murine models. | nih.govnih.gov |

| Novel Hydrazone Compounds (CB series) | Inhibit blood-stage proliferation of drug-resistant P. falciparum, show prophylactic activity against liver stages of P. cynomolgi, and inhibit oocyst formation in mosquitoes. | malariaworld.orgmalariaworld.org |

| Aroylhydrazone Chelators (e.g., 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone) | Showed greater antimalarial activity than desferrioxamine against both chloroquine-resistant and -sensitive parasites. | nih.gov |

Antiviral Activity (e.g., Anti-HIV, Anti-TMV)

Hydrazone derivatives have been explored for their antiviral potential against a range of viruses. nih.gov A significant body of research has focused on their activity against the Tobacco Mosaic Virus (TMV), a widely studied plant virus that serves as a model for antiviral screening. nih.govmdpi.com

In the search for new antiviral agents, α-aminophosphonate-hydrazone derivatives have been synthesized and evaluated. nih.gov Some of these compounds have demonstrated good inhibitory activity against TMV. nih.gov Structure-activity relationship studies have indicated that the volume and position of substituent groups on the phenyl ring of the hydrazone have a significant influence on the antiviral activity. nih.gov Molecular docking studies have suggested that these compounds can bind to the TMV coat protein (TMV-CP), a key component for viral assembly and infection. nih.gov Pyrazole-hydrazone derivatives containing an isoxazole (B147169) moiety have also been synthesized and shown to exhibit excellent in vivo antiviral activities against TMV. mdpi.com

Antileishmanial Activity of this compound Derivatives

Research into the antileishmanial properties of compounds derived from this compound has revealed significant potential in the development of new therapeutic agents against various Leishmania species. While direct studies on this compound are not extensively documented in the available literature, numerous investigations have focused on its derivatives, particularly hydrazones, which have demonstrated a range of inhibitory activities against the parasite.

Hydrazone derivatives of various scaffolds have shown that the introduction of the hydrazone moiety can significantly enhance antileishmanial activity. For instance, the derivatization of thiochroman-4-ones with acyl hydrazones has been found to substantially boost their effectiveness against Leishmania panamensis. In one study, semicarbazone and thiosemicarbazone derivatives of thioflavanone displayed the most potent antileishmanial activities, with EC50 values of 5.4 µM and 5.1 µM, respectively. These compounds also exhibited low cytotoxicity, leading to high selectivity indexes.

Furthermore, a series of 17 hydrazones, synthesized through mechanochemical means by coupling various heterocyclic hydrazines or hydrazinamides with phenolic and furanyl aldehydes, were evaluated for their antileishmanial activity against Leishmania donovani. The most active compound in this series demonstrated a noteworthy IC50 value of 0.3 µM against the intramacrophage amastigote form of the parasite, indicating a high degree of efficacy and selectivity, surpassing that of the reference drug miltefosine (B1683995) in this in vitro model.

In a separate investigation, a series of 2-pyrazyl and 2-pyridylhydrazone derivatives were synthesized and tested against Leishmania amazonensis and Leishmania braziliensis. Five of these compounds showed significant activity against the amastigote forms of L. amazonensis, with IC50 values below 20 μM. The majority of these derivatives did not exhibit toxicity towards murine macrophages, suggesting a favorable safety profile. Preliminary studies into the mechanism of action of this series pointed towards the accumulation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function as key factors in their antileishmanial effect.

The research into anthranyl phenylhydrazide derivatives has also yielded promising results. In one study, three compounds demonstrated good activity against Leishmania amazonensis promastigotes, with IC50 values ranging between 1 and 5 μM. These findings highlight the potential of the phenylhydrazide scaffold in the design of novel antileishmanial agents.

While the direct antileishmanial activity of this compound remains to be fully elucidated, the extensive research on its derivatives strongly suggests that this chemical scaffold is a valuable starting point for the development of potent and selective antileishmanial drugs. The consistent observation of enhanced activity upon its incorporation into various molecular frameworks underscores its importance in medicinal chemistry research aimed at combating leishmaniasis.

Table 1: Antileishmanial Activity of Selected Hydrazone Derivatives

| Compound Type | Target Species | Target Stage | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| Thioflavanone semicarbazone derivative | Leishmania panamensis | Intracellular amastigote | 5.4 µM | nih.gov |

| Thioflavanone thiosemicarbazone derivative | Leishmania panamensis | Intracellular amastigote | 5.1 µM | nih.gov |

| Heterocyclic hydrazone | Leishmania donovani | Intracellular amastigote | 0.3 µM | nih.gov |

| 2-Pyrazyl and 2-Pyridylhydrazone derivatives | Leishmania amazonensis | Amastigote | < 20 µM | nih.gov |

Future Directions and Therapeutic Potential

Design and Synthesis of Novel Ethyl 4-Hydrazinylbenzoate Derivatives with Enhanced Bioactivity

This compound is a versatile precursor for creating a diverse range of bioactive molecules. myskinrecipes.com Its primary utility lies in its role as a key intermediate for synthesizing hydrazone derivatives, which have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. myskinrecipes.comsmolecule.comnih.govnih.gov

The synthesis of these novel derivatives typically involves the reaction of the hydrazine group (-NH-NH2) on the this compound molecule with various aldehydes and ketones. This condensation reaction forms a hydrazone linkage (-N-N=C), a structural motif known for its biological significance. smolecule.comresearchgate.net By carefully selecting different carbonyl compounds, researchers can introduce a variety of substituents and functional groups, thereby fine-tuning the molecule's properties to enhance its interaction with specific biological targets. mdpi.com

For instance, the incorporation of heterocyclic rings, such as thiazole (B1198619) or pyrazole, has led to derivatives with potent anticancer and antimicrobial activities. nih.govnih.govmdpi.com Similarly, the introduction of specific moieties like a 4-chlorophenyl group has been shown to be critical for boosting the anti-inflammatory efficacy of the resulting hydrazone derivatives. nih.gov Further modifications can be achieved through acylation reactions on the benzoate (B1203000) portion of the molecule, providing another avenue for creating chemical diversity and improving biological activity. smolecule.com

Table 1: Examples of Bioactive this compound Derivatives

| Derivative Class | Synthetic Approach | Target Bioactivity | Reference |

|---|---|---|---|

| Hydrazones | Condensation with aldehydes/ketones | Antimicrobial, Anticancer | smolecule.com |

| Thiazole Hybrids | Reaction with thiosemicarbazide followed by condensation | Anticancer | nih.gov |

| Pyrrole Hybrids | Reaction involving pyrrole-based aldehydes | Anti-inflammatory | nih.gov |

In Vivo Efficacy and Toxicity Studies

While numerous derivatives of this compound have shown promising results in laboratory-based (in vitro) assays, the critical next step is to evaluate their effectiveness and safety in living organisms (in vivo). These studies are essential to determine how the compounds are absorbed, distributed, metabolized, and excreted by the body, and to identify any potential toxicity.

Preclinical research on related hydrazone compounds provides a framework for this progression. For example, a novel hydrazinyl thiazole derivative, compound A37, demonstrated significant suppression of tumor growth in a HepG2 xenograft model in nude mice. nih.gov Importantly, this compound also exhibited relatively low toxicity in the animal models, suggesting a favorable safety profile for further development. nih.gov Other research has utilized models like Drosophila to assess the cytotoxicity of newly synthesized hydrazone ligands. researchgate.net

For this compound derivatives, future research must focus on systematic in vivo testing. This will involve administering the most promising compounds from in vitro screens to animal models of diseases like cancer or bacterial infections to confirm their therapeutic efficacy. Concurrently, comprehensive toxicity studies will be required to establish safe dosage ranges and to understand any potential adverse effects on major organs, paving the way for potential clinical trials.

Development of this compound-Based Probes for Biological Research

The unique chemical structure of this compound derivatives makes them suitable for development as molecular probes for biological research. These probes are valuable tools for investigating complex biological processes, such as the interaction between drugs and their protein targets.

One notable application is in the study of drug binding to serum albumins, which are crucial proteins that transport many drugs through the bloodstream. A novel hydrazone, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB), has been synthesized and used to investigate interactions with human serum albumin (HSA). researchgate.net By employing techniques like fluorescence quench titration, researchers can monitor how the fluorescence of HSA changes upon binding with the EFHB probe. This provides detailed insights into the binding affinity and mechanism, which is vital for understanding a drug's distribution and availability in the body. researchgate.net

The development of such probes is not limited to studying serum albumin. Derivatives of this compound can be designed to include fluorescent tags or other reporter groups, allowing them to be used in a variety of spectroscopic and molecular docking studies to explore interactions with other important biomolecules, including DNA. researchgate.netresearchgate.net These molecular tools are instrumental in elucidating the mechanisms of action of new therapeutic agents.

Exploration of Structure-Activity Relationships for Lead Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how a molecule's chemical structure influences its biological activity. For derivatives of this compound, SAR exploration is key to optimizing lead compounds into potent and selective drug candidates.

By synthesizing a series of related compounds with systematic structural modifications and evaluating their biological effects, researchers can identify the chemical features that are essential for activity.

Key SAR findings for related hydrazone derivatives include:

Anticancer Activity: Studies on 4-hydrazinobenzoic acid derivatives revealed that specific compounds demonstrated potent activity against HCT-116 and MCF-7 cancer cell lines while showing minimal toxicity to normal cells. nih.gov

Anti-inflammatory Activity: The presence of a 4-chlorophenyl substituent on a pyrrole ring was identified as a critical feature for high anti-inflammatory efficacy in a series of hydrazide-hydrazone derivatives. nih.gov

Antimicrobial Activity: The antibacterial potency of certain hydrazone derivatives has been linked to the presence of specific functional groups. For example, para-chloro substitution on a phenyl ring led to significant growth inhibition of antibiotic-resistant S. aureus, while compounds with hydroxyl, bromo, and methoxy groups also showed strong activity. mdpi.commdpi.com The core imino (-CH=N-), amino (-NH2), and cyano (-CN) groups were also considered important for the observed antibacterial effects. mdpi.com

These findings guide the rational design of new derivatives. By understanding which parts of the molecule enhance potency, improve selectivity, or reduce toxicity, chemists can strategically modify the this compound scaffold to create optimized therapeutic agents.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB) |

| Doxorubicin |

| Meloxicam |

| Diclofenac sodium |

| Sulfamic acid |

| Acetazolamide (AAZ) |

| 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA) |

| 3-acetylcoumarin |

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 4-hydrazinylbenzoate and its derivatives?

this compound is typically synthesized via hydrazine substitution reactions. For example, its hydrochloride salt can react with aldehydes (e.g., furan-2-carbaldehyde) in aqueous media under reflux conditions (~20 minutes), followed by filtration and recrystallization from ethanol . Key steps include stoichiometric control (e.g., 1:1.2 molar ratio of hydrazinyl compound to aldehyde) and post-reaction purification using acid washes (0.1 M HCl) to remove unreacted reagents .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Methodological approaches include:

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm hydrazone bond formation and aromatic proton environments .

- Chromatography : HPLC or TLC to assess purity, with mobile phases optimized for hydrazine-containing compounds.

- Elemental analysis : To verify stoichiometry, particularly for hydrochloride salts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing hydrazone derivatives of this compound?

Optimization involves:

- Solvent selection : Polar solvents (e.g., ethanol, water) enhance solubility of hydrazinyl intermediates, while non-polar solvents may improve yields for hydrophobic aldehydes .

- Reaction time and temperature : Reflux durations (e.g., 1–8 hours) and temperatures (60–80°C) vary based on aldehyde reactivity; prolonged heating may degrade sensitive functional groups .

- Catalysis : Acidic or basic catalysts (e.g., HCl, NaHSO₃) can accelerate hydrazone formation and suppress side reactions .

Q. What strategies are effective for studying interactions between this compound derivatives and biological targets (e.g., human serum albumin)?

Advanced methodologies include:

- Fluorescence quenching assays : Monitor binding affinity by measuring changes in protein fluorescence upon ligand interaction .

- Molecular docking simulations : Use software (e.g., AutoDock) to predict binding sites and interaction energies, validated against experimental data .

- Circular dichroism (CD) : Assess conformational changes in the protein structure post-binding .

Q. How can researchers resolve contradictions in spectroscopic or analytical data for this compound analogs?

Contradictions often arise from:

- Tautomerism : Hydrazone derivatives may exhibit keto-enol tautomerism, leading to variable NMR signals. Use deuterated solvents and variable-temperature NMR to identify dominant forms .

- Impurity interference : Cross-validate results with multiple techniques (e.g., IR for functional groups, mass spectrometry for molecular ion peaks) .

- Crystallographic analysis : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Experimental Design and Data Analysis

Q. What variables should be prioritized when designing experiments to study substituent effects on this compound reactivity?

- Independent variables : Electronic nature of substituents (e.g., electron-withdrawing vs. donating groups), steric hindrance, and solvent polarity .

- Dependent variables : Reaction yield, hydrazone stability, and spectroscopic shifts in diagnostic peaks (e.g., C=N stretching in IR) .

- Controls : Use unsubstituted this compound as a baseline for comparison .

Q. How can computational methods enhance the predictive modeling of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.